molecular formula C10H9BrO4 B13580084 3-(7-Bromo-1,3-dioxaindan-5-yl)propanoic acid

3-(7-Bromo-1,3-dioxaindan-5-yl)propanoic acid

Cat. No.: B13580084
M. Wt: 273.08 g/mol
InChI Key: QYEQLEYMLMVSSB-UHFFFAOYSA-N
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Description

3-(7-Bromo-1,3-dioxaindan-5-yl)propanoic acid is an organic compound with the molecular formula C10H9BrO4 It is a derivative of propanoic acid, featuring a bromine atom and a 1,3-dioxaindan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 1,3-dioxaindan, followed by a reaction with propanoic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

3-(7-Bromo-1,3-dioxaindan-5-yl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the compound, potentially forming carboxylic acids or ketones.

    Reduction Products: Reduced forms, potentially forming alcohols or alkanes.

    Esters: Ester derivatives formed from the reaction with alcohols.

Scientific Research Applications

3-(7-Bromo-1,3-dioxaindan-5-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(7-Bromo-1,3-dioxaindan-5-yl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the 1,3-dioxaindan moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-Bromo-1,3-dioxaindan-5-yl)propanoic acid is unique due to the presence of the 1,3-dioxaindan moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9BrO4

Molecular Weight

273.08 g/mol

IUPAC Name

3-(7-bromo-1,3-benzodioxol-5-yl)propanoic acid

InChI

InChI=1S/C10H9BrO4/c11-7-3-6(1-2-9(12)13)4-8-10(7)15-5-14-8/h3-4H,1-2,5H2,(H,12,13)

InChI Key

QYEQLEYMLMVSSB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)CCC(=O)O)Br

Origin of Product

United States

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